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cis-4-(Hydroxymethyl)piperidin-3-OL

Cat. No.: B13978638
M. Wt: 131.17 g/mol
InChI Key: COQKGJIYPZVMSJ-PHDIDXHHSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine motif is a privileged scaffold in drug discovery, appearing in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov Its prevalence stems from its structural flexibility and its ability to engage in a variety of noncovalent interactions with biological targets. researchgate.net Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, antiviral, anticancer, and anti-diabetic properties. ijnrd.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a significant and ongoing task in modern organic chemistry. nih.gov The biological effects of piperidine-containing molecules are highly dependent on the nature and placement of substituents on the heterocyclic ring, making the study of specific isomers and derivatives crucial. researchgate.net

Overview of cis-4-(Hydroxymethyl)piperidin-3-OL as a Key Chiral Building Block

Chiral piperidine scaffolds are particularly valuable in medicinal chemistry as they allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, biological activity and selectivity, and can even reduce cardiac toxicity. thieme-connect.comresearchgate.net this compound is a chiral building block characterized by a hydroxyl group at the 3-position and a hydroxymethyl group at the 4-position, with a cis relative stereochemistry. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. While detailed research on this exact compound is not widely published, its utility can be inferred from the applications of structurally similar piperidine derivatives. For instance, related compounds with different substituents at the 4-position are used in the synthesis of enzyme inhibitors and receptor ligands. The dual hydroxyl functionality in this compound provides opportunities for creating derivatives with enhanced hydrogen-bonding capabilities, which can be critical for molecular recognition at biological targets.

Table 1: Comparison of this compound with Structurally Related Piperidine Derivatives

Compound Name Molecular Formula Key Structural Features Potential Applications
This compound C₆H₁₃NO₂ 3-hydroxyl and 4-hydroxymethyl groups in a cis configuration. Chiral building block for pharmaceuticals and fine chemicals.
cis-3-Hydroxy-4-methylpiperidine Hydrochloride C₆H₁₃NO·HCl 3-hydroxyl and 4-methyl groups in a cis configuration. Intermediate in drug synthesis, used in biological studies of enzyme inhibition and receptor binding.
cis-4-(Aminomethyl)piperidin-3-ol Dihydrochloride C₆H₁₄N₂O·2HCl 3-hydroxyl and 4-aminomethyl groups in a cis configuration. Bioactive scaffold for the synthesis of enzyme inhibitors and receptor ligands due to its dual functional groups.

Historical Context of Piperidine Synthesis and Derivatization

The history of piperidine dates back to 1850 when it was first reported by the Scottish chemist Thomas Anderson. wikipedia.org He, and later independently the French chemist Auguste Cahours, isolated the compound by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org The name "piperidine" is derived from the Latin word for pepper, piper. ijnrd.org

Early methods for the synthesis of piperidine involved the reduction of pyridine (B92270). dtic.mil Industrially, this is still a common method, typically achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst. wikipedia.org Over the years, a multitude of synthetic routes to piperidine and its derivatives have been developed. These include intramolecular cyclization reactions, which form the ring from a single molecule, and intermolecular cyclization (annulation) processes, where the ring is constructed from two or more components. nih.gov The first multicomponent synthesis of a piperidine-containing compound was reported by Guareschi in 1897. nih.gov The ongoing development of novel synthetic strategies reflects the enduring importance of this heterocyclic system in chemistry.

Scope and Research Trajectories in Advanced Synthetic and Computational Studies

Contemporary research on piperidines is characterized by the development of sophisticated synthetic methods and the increasing use of computational tools. Modern synthetic strategies focus on efficiency, selectivity, and the introduction of molecular diversity. researchgate.net This includes the use of green chemistry principles, such as water-catalyzed reactions and solvent-free conditions. ajchem-a.com Asymmetric synthesis, which allows for the selective production of a specific enantiomer of a chiral molecule, is of particular importance for creating potent and selective drug candidates. nih.gov

Computational studies have become an indispensable part of piperidine research. Molecular modeling allows for the investigation of structure-activity relationships, helping to explain why certain substitutions on the piperidine ring lead to enhanced biological activity. acs.org Software programs are used to calculate the physicochemical properties of target compounds and assess their similarity to known drugs. nih.govresearchgate.net These computational approaches, in conjunction with advanced synthetic techniques, are accelerating the discovery and development of new piperidine-based molecules with potential therapeutic applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13978638 cis-4-(Hydroxymethyl)piperidin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4R)-4-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

COQKGJIYPZVMSJ-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)O

Canonical SMILES

C1CNCC(C1CO)O

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 4 Hydroxymethyl Piperidin 3 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for producing piperidine (B6355638) derivatives with defined three-dimensional arrangements. These strategies are broadly categorized into asymmetric approaches, which create a specific enantiomer from a prochiral substrate, and diastereoselective routes, which form a specific diastereomer from a substrate that already contains a chiral center.

Asymmetric synthesis aims to generate a single enantiomer of a chiral molecule, a vital capability in medicinal chemistry. For piperidine structures, this is achieved by introducing chirality through various means, including the use of chiral auxiliaries, organocatalysts, or metal-based catalytic systems.

Chiral auxiliary-mediated synthesis involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key reaction. This auxiliary is later removed to yield the enantiomerically enriched product.

One effective strategy utilizes chiral building blocks derived from natural sources. For instance, (R)-(−)-2-phenylglycinol has been employed as a chiral auxiliary to synthesize highly functionalized bicyclic lactams. nih.gov The key step in this approach is an intramolecular Corey–Chaykovsky ring-closing reaction that proceeds with high diastereoselectivity. nih.gov Subsequent chemical transformations, including desulfurization and reduction steps, lead to the formation of stereocontrolled piperidine derivatives. The stereoselectivity of reduction steps is often dictated by the steric hindrance imposed by the auxiliary, directing reagents to attack from the less hindered face. nih.gov

Table 1: Example of Chiral Auxiliary-Mediated Synthesis

Chiral AuxiliaryKey ReactionOutcomeReference
(R)-(−)-2-phenylglycinolIntramolecular Corey–Chaykovsky ring-closingGeneration of multiple new stereogenic centers with high diastereoselectivity. nih.gov
Ketone reduction (NaBH4)Observed diastereomeric ratio of 87:13 due to sterically directed hydride addition. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral small molecules, such as phosphoric acids or amines, can catalyze reactions with high enantioselectivity.

For the synthesis of substituted piperidines, chiral phosphoric acids have been successfully used to catalyze the reaction between imino esters and vinyl indoles. rsc.org This approach yields novel bisindole-piperidine-amino acid hybrids in a single step with excellent enantiomeric excess (up to 99% ee) and good yields. rsc.org The reaction proceeds at room temperature, highlighting the mild conditions often associated with organocatalysis. rsc.org Similarly, chiral bifunctional organocatalysts containing a tertiary-amine and a urea (B33335) group have been developed for the enantioselective synthesis of related heterocyclic structures, demonstrating high yields and enantioselectivities. nih.gov

Table 2: Organocatalytic Synthesis of Piperidine Derivatives

Catalyst TypeReactantsKey FeaturesOutcomeReference
Chiral Phosphoric Acid (10 mol%)3-Vinyl indoles and Imino estersOne-step reaction at room temperature.Up to 70% yield and 99% ee. rsc.org
Chiral Bifunctional Tertiary-Amine Urea2-Formylarylnitriles and MalonatesAldol-cyclization rearrangement tandem reaction.Up to 87% yield and 95% ee. nih.gov

Metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. scholaris.ca Transition metals like ruthenium (Ru) and iridium (Ir), complexed with chiral ligands, are frequently used to reduce prochiral olefins, ketones, or imines to their corresponding chiral alkanes, alcohols, or amines with high enantioselectivity. scholaris.ca

In the synthesis of piperidine precursors, Ru-catalyzed dynamic kinetic resolution has been employed to transform a mixture of racemic and meso diols into a single cis-diacetate stereoisomer with excellent diastereoselectivity. nih.gov Asymmetric direct hydrogenation of imines is another powerful technique. For example, an Iridium complex with a P-Phos catalyst has been used for the large-scale reduction of a dihydroisoquinoline intermediate, achieving 97% ee. scholaris.ca These methods are noted for their high efficiency and applicability to pharmaceutical manufacturing. scholaris.ca

Table 3: Examples of Metal-Catalyzed Asymmetric Reactions

Metal/Ligand SystemReaction TypeSubstrateOutcomeReference
Ruthenium (Ru)Dynamic Kinetic Resolution (DKR)rac/meso-3,5-piperidine diolcis-(3R,5S)-diacetate in high yield and excellent diastereoselectivity. nih.gov
[Ir(COD)Cl]2-(S)-P-PhosAsymmetric Direct Hydrogenation (ADH)1-phenyl-3,4-dihydroisoquinoline95% isolated yield, 97% ee on a 200g scale. scholaris.ca

When a molecule contains multiple stereocenters, controlling their relative configuration is paramount. Diastereoselective reactions establish a specific arrangement (e.g., cis or trans) between new and existing stereocenters.

Directed cyclization reactions are a cornerstone of diastereoselective synthesis, where the formation of the piperidine ring is guided to produce a specific diastereomer.

One innovative approach involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. nih.gov These precursors undergo a nucleophilic attack that proceeds through a transient bicyclic intermediate. The subsequent SN2-type ring opening stereoselectively affords cis-3,4-disubstituted piperidines, including 4-hydroxy derivatives. nih.gov

Radical cyclization offers another powerful method. The cyclization of acyclic precursors, such as 7-substituted-6-aza-8-bromooct-2-enoates, using radical initiators can lead to 2,4-disubstituted piperidines. nih.gov A notable finding is the dramatic enhancement in diastereoselectivity when switching from tributyltin hydride to tris(trimethylsilyl)silane (B43935) as the trapping agent. This change can improve the trans/cis ratio from 3:1 to as high as 99:1. nih.gov This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer. nih.gov

Table 4: Diastereoselective Directed Cyclization Methods

MethodPrecursorKey FeaturesProductReference
Ring Transformation2-(2-mesyloxyethyl)azetidinesSN2-type ring opening of an azoniabicyclo[2.2.0]hexane intermediate.Stereoselective formation of cis-3,4-disubstituted piperidines. nih.gov
Radical Cyclization7-substituted-6-aza-8-bromooct-2-enoatesUse of tris(trimethylsilyl)silane enhances diastereoselectivity via a rearrangement cascade.trans-piperidines with up to 99:1 diastereomeric ratio. nih.gov

Diastereoselective Synthesis Routes

Substrate-Controlled Diastereoselection

The synthesis of substituted piperidines with defined stereochemistry presents a significant challenge due to the multiple stereocenters. Substrate-controlled diastereoselection, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction, is a powerful strategy to address this.

One notable approach involves the reduction of a cyclic precursor where a pre-existing substituent directs the approach of a reagent to one face of the molecule. For instance, the reduction of a suitably substituted 4-piperidinone can lead to the desired cis or trans diol. The choice of reducing agent and the nature of the substituents on the piperidine ring play a crucial role in the diastereoselectivity of the reduction.

A chemo-enzymatic dearomatization of activated pyridines has also been shown to produce stereoenriched 3,4-disubstituted piperidines. In this method, the reduction of a tetrahydropyridine (B1245486) precursor can result in either the cis or trans isomer depending on the substrate. For example, the reduction of 3-phenyl-4-methyl disubstituted tetrahydropyridines yielded the corresponding piperidines with excellent diastereoselectivity, favoring the cis isomer with a diastereomeric ratio greater than 96:4. nih.gov

Another strategy involves the cyclization of acyclic precursors. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported to yield 2,4,5-trisubstituted piperidines with only two of the four possible diastereoisomers being observed, with diastereomeric ratios ranging from 3:2 to 40:1. acs.org The stereochemistry of the final product is controlled by the geometry of the radical precursor and the transition state of the cyclization.

The table below summarizes examples of substrate-controlled diastereoselective syntheses of piperidine derivatives.

Starting MaterialReaction TypeCatalyst/ReagentMajor Product(s)Diastereomeric Ratio (dr)YieldReference
3-Phenyl-4-methyl tetrahydropyridineChemo-enzymatic reductionEneIREDcis-3-Phenyl-4-methylpiperidine>96:4≥87% nih.gov
Acyclic amino ester with vinyl groupRadical cyclization-trans-2,4,5-Trisubstituted piperidineup to 40:1- acs.org
N-Moc piperidineMethylation and oxidative cleavageCH3I, NaH, O3, S(Me)2N-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol-- acs.org
Allyl aryl etherAromatic Claisen rearrangementHeat (200 °C)4-(2-hydroxyphenyl)-3-methylenepiperidine-- acs.org

Novel Retrosynthetic Pathways to the cis-4-(Hydroxymethyl)piperidin-3-OL Core

The development of novel retrosynthetic pathways is essential for accessing complex molecules like this compound from simpler, readily available starting materials.

A logical retrosynthetic analysis of this compound suggests several key disconnections. A primary disconnection can be made at the C3-C4 bond, leading to a strategy involving the coupling of two smaller fragments. Another key disconnection is at the C-N bonds, suggesting a cyclization of an acyclic amino-diol or a related precursor. A particularly insightful retrosynthetic approach involves an intramolecular C–H phenolization of a tetrahydro-3-pyridinemethanol derivative. This leads to a 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediate, which can then be further elaborated to construct the desired diol functionality with the correct cis stereochemistry. acs.org

Based on the identified disconnections, various precursor architectures can be explored. One promising approach starts from simple tetrahydro-3-pyridinemethanol derivatives and phenol (B47542) derivatives. acs.org These can be coupled via a Mitsunobu reaction, followed by an intramolecular aromatic Claisen rearrangement to form a key 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediate. acs.org This intermediate contains the necessary carbon framework and functional handles for the subsequent installation of the cis-diol.

Another innovative approach involves the use of furfural (B47365), a biomass-derived platform chemical. nih.gov A one-pot amination of furfural using a specific bimetallic catalyst can lead to the synthesis of piperidine. nih.gov This piperidine can then be functionalized to introduce the required hydroxyl and hydroxymethyl groups. This strategy is particularly attractive from a green chemistry perspective, as it utilizes a renewable feedstock.

The table below outlines some novel retrosynthetic approaches and their key precursors.

Target CoreKey Disconnection StrategyKey Precursor ArchitecturesReference
This compoundIntramolecular C–H phenolizationTetrahydro-3-pyridinemethanol derivatives, Phenol derivatives acs.org
Piperidine CoreOne-pot amination of biomass-derived platform chemicalFurfural nih.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted using mechanochemistry (grinding), can lead to significantly reduced reaction times, milder reaction conditions, and excellent product yields. researchgate.net For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. researchgate.netnih.govnih.govresearchgate.net

Aqueous-phase reactions offer another environmentally benign alternative. Water is a non-toxic, non-flammable, and readily available solvent. The synthesis of piperidin-4-one derivatives has been reported using a deep eutectic solvent of glucose-urea in water, demonstrating a green and efficient method. asianpubs.org

The table below highlights some examples of green chemistry applications in the synthesis of piperidine and related compounds.

Chemoenzymatic Synthesis of Related Azacyclic Scaffolds

Chemoenzymatic synthesis has emerged as a powerful strategy for the construction of complex and stereochemically rich molecules, including azacyclic scaffolds related to this compound. This approach synergistically combines the selectivity and efficiency of biocatalysis with the versatility of traditional organic chemistry, offering sustainable and effective routes to valuable chiral building blocks. mdpi.com By leveraging enzymes for key transformations, chemists can overcome challenges associated with stereocontrol and functional group manipulation that are often encountered in purely chemical synthetic sequences.

The application of chemoenzymatic methods is particularly advantageous in the synthesis of substituted piperidines and other nitrogen-containing heterocycles. Enzymes such as lipases, proteases, oxidoreductases, and transaminases are employed to perform highly selective reactions, including kinetic resolutions, desymmetrizations, and asymmetric reductions or oxidations. These biocatalytic steps can introduce chirality and install key functional groups with a high degree of precision, often under mild reaction conditions.

A notable application of this strategy is in the synthesis of piperidine-based nonproteinogenic amino acids. For instance, the chemoenzymatic synthesis of both enantiomers of cis-6-(hydroxymethyl)- and cis,cis-4-hydroxy-6-(hydroxymethyl)pipecolic acids has been successfully achieved. nih.gov This approach utilizes starting materials derived from enzymatic desymmetrizations to establish the requisite stereochemistry early in the synthetic route. nih.gov

The combination of enzymatic reactions with conventional chemical transformations, such as C-N coupling reactions and ring-closing metathesis, provides a flexible and powerful toolkit for accessing a diverse range of functionalized azacyclic structures. nih.gov This integrated approach allows for the strategic incorporation of enzymatic steps to address specific synthetic challenges, ultimately enabling more efficient and stereocontrolled routes to complex nitrogen heterocycles.

Enzyme Class Reaction Type Substrate/Scaffold Key Advantage Reference
Hydrolases (e.g., Lipases)Kinetic Resolution, DesymmetrizationPiperidine PrecursorsEnantioselective acylation/hydrolysis
Oxidoreductases (e.g., ADHs)Asymmetric Reduction/OxidationKetopiperidinesStereoselective alcohol formation rsc.org
TransaminasesAsymmetric AminationKetopiperidinesStereoselective amine formation rsc.org
Dioxygenasescis-DihydroxylationAromatic PrecursorsIntroduction of vicinal diols rsc.org

Chemical Transformations and Derivatization of Cis 4 Hydroxymethyl Piperidin 3 Ol

Functional Group Interconversions on the Piperidine (B6355638) Core

The primary and secondary hydroxyl groups, along with the secondary amine, are prime sites for chemical reactions. The ability to selectively modify these groups is fundamental to the use of this scaffold in targeted synthesis.

The presence of both a primary and a secondary alcohol on the piperidine ring presents a classic challenge of regioselectivity. The selective oxidation or reduction of one hydroxyl group in the presence of the other is a critical step in elaborating the scaffold.

Typically, the primary hydroxyl group is more sterically accessible and thus more reactive towards many oxidizing agents under controlled conditions. This allows for its selective oxidation to an aldehyde or a carboxylic acid while leaving the secondary hydroxyl untouched. For this purpose, reagents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) based oxidants are often employed due to their mild nature and high selectivity for primary alcohols.

Conversely, achieving selective oxidation of the secondary hydroxyl group requires a different strategy. Often, this involves protecting the more reactive primary alcohol first, performing the oxidation on the secondary alcohol, and then deprotecting. Common protecting groups for primary alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or bulky ester groups. Once the primary alcohol is protected, the secondary alcohol can be oxidized to a ketone using a variety of standard reagents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern or Moffatt oxidation).

The following table outlines representative conditions for these selective transformations, often requiring prior protection of the piperidine nitrogen, for example as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions.

TransformationTarget GroupReagents and ConditionsProduct Functional Group
Selective OxidationPrimary HydroxylTEMPO, NaOCl, KBr, CH₂Cl₂/H₂OAldehyde
Selective OxidationPrimary HydroxylDMP (Dess-Martin Periodinane), CH₂Cl₂Aldehyde
ProtectionPrimary HydroxylTBDMS-Cl, Imidazole, DMFTBDMS Ether
OxidationSecondary HydroxylPCC, CH₂Cl₂ (after primary protection)Ketone

These selective interconversions provide key intermediates, such as ketones and aldehydes, which can be further functionalized through reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations, thereby expanding the diversity of accessible analogs.

The secondary amine of the piperidine ring is a versatile handle for introducing a vast array of substituents, a common strategy in drug development to modulate properties like potency, selectivity, and pharmacokinetics.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is a particularly powerful method for creating substituted amines. organic-chemistry.org This reaction is highly efficient and tolerates a wide range of functional groups.

Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the N-arylation of the piperidine. This palladium-catalyzed reaction enables the formation of a bond between the piperidine nitrogen and an aryl or heteroaryl group, which are common components of pharmacophores. For these reactions to proceed efficiently, the piperidine nitrogen is often first protected (e.g., with a Boc group) and then deprotected before the coupling step or the coupling is performed on the free amine. Cobalt-catalyzed arylations with Grignard reagents have also been shown to be effective for creating C-N bonds with various aryl groups. nih.gov

Reaction TypeReagents and ConditionsR-Group Introduced
Reductive AminationR-CHO, NaBH(OAc)₃, DCEAlkyl, Substituted Alkyl
N-AlkylationR-Br, K₂CO₃, CH₃CNAlkyl, Benzyl
N-Arylation (Buchwald-Hartwig)Ar-Br, Pd₂(dba)₃, BINAP, NaOtBuAryl, Heteroaryl
N-Arylation (Cobalt-catalyzed)Ar-MgBr, Co(acac)₃, TMEDAAryl, Heteroaryl

Introduction of Diverse Pharmacophores and Ligands

The true value of the cis-4-(hydroxymethyl)piperidin-3-ol scaffold is realized when it is used as a foundation upon which to build complex, biologically active molecules. Its stereochemically defined structure serves as an anchor to position pharmacophoric elements in a precise three-dimensional arrangement.

This piperidine scaffold is a key component in the synthesis of antagonists for various G-protein coupled receptors, such as neurokinin (NK) and chemokine receptors (e.g., CCR5). nih.govnih.gov In these applications, the piperidine ring acts as a central hub, with different substituents attached to its nitrogen and hydroxyl groups to interact with specific binding pockets on the target protein.

For instance, in the development of neurokinin-1 (NK1) receptor antagonists, 4,4-disubstituted piperidines have been identified as a potent class of compounds. acs.orgacs.org Synthetic strategies often involve building upon a piperidine core where the nitrogen is functionalized with a side chain, such as a 2-(3,4-dichlorophenyl)butyl group, and other positions on the ring are modified to optimize receptor affinity and selectivity. nih.gov The hydroxyl groups on the this compound scaffold can be converted into ethers, esters, or other functionalities to serve as hydrogen bond donors or acceptors, or to introduce lipophilic groups that can interact with hydrophobic regions of the receptor.

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for high-throughput screening. researchgate.net The this compound scaffold is well-suited for this purpose due to its multiple, orthogonally reactive functional groups. A common approach is "scaffold-based" library synthesis, where the piperidine core is common to all members of the library, and diversity is introduced by varying the building blocks attached to it. researchgate.net

One strategy involves a "split-and-pool" synthesis on a solid support. For example, the piperidine scaffold can be anchored to a resin via one of its hydroxyl groups. The remaining functional groups (the other hydroxyl and the secondary amine) are then available for reaction. The resin can be split into multiple portions, with each portion undergoing a different reaction (e.g., acylation of the amine with a different carboxylic acid). The portions are then pooled, mixed, and split again for the next diversification step (e.g., etherification of the remaining hydroxyl group with different alkyl halides). This process allows for the exponential generation of a large library of unique compounds. researchgate.net The analysis of such libraries has led to the discovery of lead compounds, such as a renin inhibitor that emerged from a piperidine-based combinatorial library. researchgate.net

Multi-Component Reactions (MCRs) Utilizing the Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and complexity-generating power. The functional groups on this compound make it an excellent candidate for participation in several types of MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example. organic-chemistry.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The secondary amine of the piperidine scaffold can serve as the amine component in an Ugi reaction. By varying the other three components, a diverse library of complex, peptide-like molecules can be generated, all featuring the piperidine core. These reactions are known for their high atom economy and ability to quickly build molecular diversity. nih.govnih.gov

Similarly, the Passerini three-component reaction (P-3CR) , which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, could potentially utilize one of the hydroxyl groups of the scaffold. organic-chemistry.orgwikipedia.org If the piperidine diol is used as the alcohol component (a variation of the standard Passerini), it can be incorporated into an α-acyloxy amide product. Such strategies allow for the rapid assembly of highly functionalized molecules that would otherwise require lengthy, multi-step syntheses. The use of building blocks in MCRs represents a powerful approach for creating novel compound libraries for drug discovery. beilstein-journals.org

C-H Functionalization Strategies on the Piperidine Ring

Direct functionalization of C-H bonds on a piperidine ring represents a powerful and atom-economical approach to introduce molecular complexity. While the electronic properties of the piperidine nitrogen typically direct functionalization to the C2 or C4 positions, strategies to achieve functionalization at other positions, including the challenging C3 position, are an active area of research. nih.govnih.govresearchgate.net

For this compound, the presence of two hydroxyl groups offers a potential handle for directed C-H activation. nih.gov Transition metal-catalyzed reactions, particularly with rhodium or palladium, have been shown to effect C-H functionalization in piperidine derivatives. nih.govnih.gov The choice of catalyst and directing group is crucial for controlling the site-selectivity of these transformations. nih.govnih.gov

One potential strategy for the C-H functionalization of this compound would be to leverage the existing hydroxyl groups as directing groups. For instance, a ruthenium-catalyzed hydroxyl-directed C-H olefination could potentially be employed. nih.gov In such a reaction, the hydroxyl group would coordinate to the metal center, directing the C-H activation to a proximate C-H bond.

Another approach involves the use of removable directing groups on the piperidine nitrogen. These groups can steer the C-H functionalization to a specific position, after which the directing group can be cleaved to reveal the functionalized piperidine. nih.gov While this method offers excellent control over regioselectivity, it requires additional synthetic steps for the introduction and removal of the directing group.

It is important to note that the C3 position of piperidines is generally considered to be electronically deactivated towards C-H insertion reactions due to the inductive effect of the nitrogen atom. nih.gov This makes direct functionalization at this position particularly challenging. Therefore, indirect methods, such as the functionalization of a tetrahydropyridine (B1245486) precursor followed by reduction, might be a more viable approach for introducing substituents at the C3 position. nih.gov

Table 1: Potential C-H Functionalization Strategies for Piperidine Scaffolds

StrategyCatalyst/ReagentTarget PositionRemarks
Directed C-H OlefinationRuthenium(II) complexProximate to OHLeverages existing hydroxyl groups for regiocontrol. nih.gov
Rhodium-Catalyzed C-H InsertionRhodium catalystC2, C4Electronically favored positions. nih.govnih.gov
Palladium-Catalyzed C-H ArylationPalladium catalystC4Requires a suitable directing group on nitrogen.
Indirect C-H FunctionalizationCyclopropanation of tetrahydropyridineC3Overcomes electronic deactivation at C3. nih.gov

Stereospecific Modifications and Epimerization Studies

The stereochemistry of the hydroxyl and hydroxymethyl groups in this compound is a key determinant of its biological activity and physical properties. Therefore, methods for the stereospecific modification of these groups and for the epimerization of the stereocenters are of significant interest.

Stereospecific modifications of the hydroxyl groups can be achieved through a variety of reactions, including esterification, etherification, and glycosylation. The relative reactivity of the primary and secondary hydroxyl groups can be exploited to achieve selective functionalization. For instance, the primary hydroxyl group is generally more sterically accessible and may react preferentially under kinetically controlled conditions.

The synthesis of 3,4-disubstituted piperidines with high stereocontrol has been achieved through various methods, including Lewis acid-catalyzed ene cyclizations and reductions of substituted piperidinones. nih.govbirmingham.ac.uk For example, the reduction of a 3,4-disubstituted piperidinone with a bulky reducing agent like L-Selectride can lead to the formation of the cis-diastereomer with high selectivity. birmingham.ac.uk

Epimerization of one or both stereocenters in this compound would provide access to its other diastereomers, namely the trans-isomer. This can be a valuable strategy for expanding the structural diversity of compounds derived from this scaffold. Visible light-mediated epimerization has emerged as a powerful tool for the diastereoselective isomerization of substituted piperidines. nih.govescholarship.org This method often allows for the conversion of a less stable, synthetically accessible diastereomer into the more thermodynamically stable isomer. nih.gov In the case of vicinal diols on a piperidine ring, the trans-isomer is often thermodynamically more stable due to the minimization of steric interactions.

Table 2: Potential Stereospecific Transformations for 3,4-Disubstituted Piperidines

TransformationReagents/ConditionsOutcomeRemarks
Stereoselective ReductionL-Selectridecis-3,4-disubstituted piperidineHigh diastereoselectivity for the cis-isomer. birmingham.ac.uk
Lewis Acid-Catalyzed Ene CyclizationMeAlCl₂trans-3,4-disubstituted piperidineCan provide high diastereomeric ratios for the trans-isomer. nih.gov
Visible Light-Mediated EpimerizationPhotocatalyst, lightConversion to the more stable diastereomerA mild method for accessing other stereoisomers. nih.govescholarship.org

Conformational Analysis and Stereochemical Considerations of Cis 4 Hydroxymethyl Piperidin 3 Ol

Computational Elucidation of Preferred Conformations

Computational chemistry offers powerful tools for investigating the dynamic behavior and conformational landscapes of flexible molecules like substituted piperidines. researchgate.net

Molecular mechanics (MM) provides a rapid method for exploring the potential energy surface of cis-4-(Hydroxymethyl)piperidin-3-ol. These simulations typically predict that the piperidine (B6355638) ring will adopt a chair conformation as its most stable arrangement, significantly lower in energy than boat or twist-boat forms.

The primary conformational equilibrium for the chair form involves the ring inversion that interconverts axial and equatorial positions of the substituents. For the cis-1,2-disubstituted pattern on the piperidine ring, two principal chair conformations are possible: one with the 3-ol group axial and the 4-hydroxymethyl group equatorial (ax/eq), and the other with the 3-ol group equatorial and the 4-hydroxymethyl group axial (eq/ax). Molecular dynamics (MD) simulations can further elucidate the flexibility of the ring and the energetic barriers between these conformers, taking into account solvent effects and thermal motion. These simulations would likely show that the molecule predominantly occupies the lowest-energy chair conformation, with transient excursions to higher-energy states.

Density Functional Theory (DFT) calculations provide a higher level of theory for refining the geometries and relative energies of the conformers identified by molecular mechanics. nih.govresearchgate.net For this compound, DFT is crucial for accurately modeling the non-covalent intramolecular hydrogen bond between the 3-hydroxyl group and the 4-hydroxymethyl group.

Table 4.1: Hypothetical Relative Energies of this compound Conformers via DFT

Conformer3-OH Orientation4-CH2OH OrientationIntramolecular H-BondRelative Energy (kcal/mol)Predicted Population (%)
Chair 1EquatorialAxialPossible0.00~78%
Chair 2AxialEquatorialPossible~0.75~22%
Twist-Boat--Unfavorable>5.0<1%
Note: This table presents hypothetical data based on established principles of conformational analysis for substituted piperidines. Actual values would require specific DFT calculations.

Influence of Substituents on Ring Conformation and Flexibility

The conformational preference of the piperidine ring is dictated by the steric and electronic nature of its substituents. researchgate.net In this compound, the key players are the vicinal hydroxyl and hydroxymethyl groups.

Furthermore, the nitrogen atom introduces additional complexity. The orientation of the lone pair and the N-H bond, as well as the possibility of N-substitution, can dramatically alter the conformational equilibrium. rsc.org For instance, introducing a bulky N-substituent would likely increase the energy barrier to ring inversion and could shift the preference towards a conformation that minimizes steric clash with the new group.

Chiral Recognition and Stereoisomer Discrimination in Synthetic Processes

The synthesis of a specific stereoisomer of a chiral molecule like this compound requires precise control over the formation of its stereocenters (C3 and C4). This is achieved through processes involving chiral recognition, where a chiral agent (a catalyst or reagent) selectively produces one enantiomer over the other. rsc.org

Several strategies are employed for the asymmetric synthesis of substituted piperidines:

Catalytic Asymmetric Synthesis : This approach often involves the reduction of a prochiral precursor, such as a tetrahydropyridinone, using a chiral catalyst. Rhodium or Ruthenium-based catalysts, combined with chiral ligands, can facilitate highly enantioselective hydrogenations or transfer hydrogenations to establish the desired stereochemistry. acs.orgsnnu.edu.cn

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials, such as amino acids or carbohydrates like 2-deoxy-D-ribose, to construct the piperidine ring with the stereochemistry already set. rsc.org

Resolution : A racemic mixture of the piperidine can be separated into its constituent enantiomers. This can be done through classical resolution, by forming diastereomeric salts with a chiral acid, or through kinetic resolution, where an enzyme or chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated.

In all these methods, the crucial step is the discrimination between diastereomeric transition states, which leads to the preferential formation of the desired cis-isomer with the correct absolute configuration at both C3 and C4. nih.gov

Advanced Spectroscopic Techniques for Conformational Probing (e.g., NOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformation of piperidine derivatives in solution. researchgate.net While basic 1D ¹H NMR provides initial clues through the analysis of scalar (through-bond) coupling constants (³J), advanced 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are required for unambiguous conformational assignment. arxiv.org

NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. youtube.com This is particularly useful for distinguishing between different chair conformers.

For this compound in its preferred chair conformation, specific NOE cross-peaks would be expected that confirm the relative orientation of the substituents and the ring protons. For example, strong NOEs between axial protons (e.g., H2ax-H6ax, H2ax-H4ax) are characteristic of a chair geometry. The presence or absence of NOEs between the substituent protons and specific ring protons can definitively distinguish between the eq/ax and ax/eq conformers.

Table 4.2: Predicted Key NOESY Correlations for the Preferred Chair Conformation of this compound

Proton 1Proton 2Expected IntensityConformational Significance
H3 (axial)H5 (axial)StrongConfirms chair; indicates 1,3-diaxial relationship
H4 (axial)H2 (axial)StrongConfirms chair; indicates 1,3-diaxial relationship
H3 (axial)H-C(OH) (subst)MediumProximity of axial proton to substituent
H4 (axial)H-C(OH) (subst)MediumProximity of axial proton to substituent
H-C3H-C4MediumProximity of vicinal protons, confirming cis relationship
Note: This table is illustrative. The specific protons (e.g., H3) would be assigned based on the full spectral data. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons.

Application of Cis 4 Hydroxymethyl Piperidin 3 Ol As a Versatile Building Block in Complex Molecule Synthesis

Utilization in Natural Product Synthesis

The inherent structural features of cis-4-(hydroxymethyl)piperidin-3-ol make it an attractive starting material for the total synthesis of various natural products. The piperidine (B6355638) core is a common feature in many alkaloids, and the specific arrangement of functional groups in this building block can be strategically exploited to construct complex heterocyclic systems.

The piperidine skeleton is a recurring theme in a multitude of alkaloids, a class of naturally occurring compounds with a wide spectrum of physiological effects. The synthesis of piperidine-containing alkaloids often relies on the use of pre-functionalized piperidine rings. For instance, the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists has been achieved from a substituted piperidinone, highlighting the utility of piperidine intermediates in constructing complex alkaloid structures. nih.gov While not a direct use of the title compound, this illustrates the principle of employing substituted piperidines in alkaloid synthesis. The cis-1,3-diol arrangement in this compound offers a unique stereochemical handle that can be leveraged to control the stereochemistry of subsequent reactions, a crucial aspect in the synthesis of stereochemically rich alkaloids.

Beyond traditional alkaloids, this compound serves as a precursor for a variety of other bioactive heterocyclic compounds. The diol functionality can be selectively protected or activated to allow for further chemical transformations. This enables the construction of fused and spirocyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. For example, the synthesis of spirooxindolopyrrolidine-embedded piperidinones has been reported, showcasing the potential of piperidine derivatives in creating complex heterocyclic scaffolds with potential anticancer activity. researchgate.net The ability to generate diverse heterocyclic structures from a single, readily available building block underscores the importance of this compound in synthetic chemistry.

Role in the Construction of Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the piperidine moiety is a privileged scaffold, frequently found in marketed drugs and clinical candidates. nih.gov The specific stereochemistry and functionality of this compound make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.

The development of piperidine-fused ring systems is a common strategy in drug discovery to explore novel chemical space and improve the pharmacological properties of lead compounds. The diol functionality of this compound can be utilized to construct fused rings through various cyclization reactions. For instance, intramolecular cyclization strategies can lead to the formation of bicyclic systems where the piperidine ring is fused to another ring, such as a pyrrolidine (B122466) or a lactone. These fused systems can lock the conformation of the piperidine ring, which can be advantageous for optimizing binding to a biological target. The synthesis of various piperidine-fused heterocyclic systems has been explored, demonstrating the versatility of piperidine derivatives in constructing complex molecular architectures. nih.gov

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a drug molecule. By locking a molecule into its bioactive conformation, it is possible to improve its binding affinity for the target protein and reduce off-target effects. The rigid cis-stereochemistry of this compound provides a starting point for the design of conformationally constrained analogues. The hydroxyl groups can be used as handles to introduce further structural elements that restrict the conformational flexibility of the piperidine ring. This approach has been successfully applied in the development of various therapeutic agents where a rigidified scaffold leads to improved biological activity.

Fragment-Based Drug Discovery (FBDD) Considerations for Scaffold Exploration

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. frontiersin.org This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. frontiersin.org These initial hits are then grown or linked together to generate more potent lead compounds. youtube.com

The "Rule of Three" is a set of guidelines used to define the properties of a typical fragment: a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of less than 3. whiterose.ac.uk this compound, with its molecular weight of 131.17 g/mol , two hydroxyl groups (hydrogen bond donors and acceptors), and a relatively low calculated logP, fits well within the definition of a fragment.

Its three-dimensional structure and the presence of multiple functional groups make it an attractive scaffold for FBDD. whiterose.ac.uknih.gov The piperidine ring provides a rigid core that can be elaborated in multiple directions, allowing for the exploration of the chemical space around a binding pocket. The hydroxyl groups can serve as attachment points for linking to other fragments or for growing the fragment into a larger, more potent molecule. The use of such 3D fragments is increasingly recognized as a way to "escape from flatland" in drug discovery, leading to compounds with improved physical and pharmacological properties. nih.gov

FeatureGuideline (Rule of Three)This compound
Molecular Weight< 300 Da131.17 g/mol
Hydrogen Bond Donors≤ 32
Hydrogen Bond Acceptors≤ 32
cLogP< 3Low (estimated)

Table 1: Comparison of this compound Properties with Fragment-Based Drug Discovery "Rule of Three" Guidelines.

Scaffold-Hopping and Bioisosteric Replacement Strategies

The strategic replacement of a core molecular structure (a scaffold) with a different one that maintains similar biological activity is known as scaffold hopping. This technique is a powerful tool in drug discovery for navigating intellectual property landscapes, improving pharmacokinetic properties, and discovering novel chemical entities. Similarly, bioisosteric replacement, the substitution of one atom or group of atoms for another with comparable physical or chemical properties, is fundamental to lead optimization.

The this compound scaffold is well-suited for these strategies due to its distinct three-dimensional arrangement of hydrogen bond donors and acceptors. This defined spatial orientation allows it to mimic the conformation of other cyclic or acyclic systems present in pharmacologically active compounds. Medicinal chemists can leverage this pre-organized structure to replace more flexible or synthetically challenging scaffolds while preserving the key interactions with a biological target.

While direct, published examples detailing the use of this compound in a scaffold-hopping campaign are not prevalent, the utility of closely related disubstituted piperidines is well-documented, establishing a strong precedent for its application. For instance, various 3,4-disubstituted piperidine derivatives have been synthesized and evaluated as templates in medicinal chemistry. The development of novel GlyT1 inhibitors has successfully employed scaffold hopping to identify new intellectual property by using piperidine bioisosteres. Furthermore, the exploration of the chemical space of piperidine fragments has highlighted the importance of accessing all 20 regio- and diastereoisomers of methyl-substituted pipecolinates to generate three-dimensional diversity for fragment-based drug discovery.

The concept of bioisosteric replacement is also highly relevant. For example, in the pursuit of novel HIV-1 maturation inhibitors, a piperazine (B1678402) moiety was successfully replaced by a hydroxypiperidine, which preserved antiviral activity by maintaining key interactions with the target. This principle of replacing a nitrogen atom with a hydroxylated carbon is a common tactic in medicinal chemistry to modulate properties like basicity, solubility, and metabolic stability. The this compound scaffold offers a rich platform for such explorations. Researchers have also developed bicyclic bioisosteres of piperidine, such as 1-azaspiro[3.3]heptanes, to improve physicochemical properties while mimicking the piperidine core. These examples underscore the strategic value of replacing or modifying the core piperidine structure, a strategy for which this compound is an ideal candidate.

In the design of kinase inhibitors, privileged scaffolds are often sought that can mimic the hinge-binding interactions of ATP. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-known isostere of the adenine (B156593) ring of ATP. It is conceivable that a decorated this compound could be employed in a scaffold-hopping approach to replace such heterocyclic cores in certain kinase inhibitors, offering a non-planar, saturated alternative with different physicochemical properties.

Applications in Materials Science

A review of the scientific literature does not indicate any current applications of this compound in the field of materials science. Its primary utility appears to be concentrated in the area of medicinal chemistry and drug discovery as a chiral building block. There are no readily available reports of its use as a monomer for the synthesis of polymers, such as polyesters or polyurethanes, or its incorporation into materials to impart specific properties. The diol functionality could theoretically allow for its use in step-growth polymerization; however, this potential application has not been explored in the available research.

Future Directions and Emerging Research Avenues for Cis 4 Hydroxymethyl Piperidin 3 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for cis-4-(hydroxymethyl)piperidin-3-ol and its derivatives to continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. While direct flow synthesis of this specific compound is not yet reported, the successful application of flow chemistry to other chiral piperidines provides a strong precedent. nih.gov

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, yielding various functionalized piperidines in high yields and diastereoselectivities within minutes. nih.gov This approach could be adapted for the synthesis or derivatization of this compound, enabling rapid library generation for biological screening. Furthermore, flow electrosynthesis has been employed for the efficient α-methoxylation of N-formylpiperidine, demonstrating the potential for electrochemical modifications in a continuous manner. nih.govresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

FeaturePotential Benefit for this compound
Rapid Reaction Times Enables high-throughput screening of reaction conditions and derivatives. nih.gov
Enhanced Safety Minimizes the handling of hazardous reagents and intermediates by containing them within the flow system.
Improved Scalability Offers a seamless transition from laboratory-scale synthesis to larger-scale production. nih.gov
Precise Process Control Allows for fine-tuning of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

The integration of these flow methodologies with automated platforms, incorporating real-time reaction monitoring and machine learning algorithms for optimization, would further accelerate the exploration of the chemical space around this promising scaffold.

Development of New Catalytic Systems for Enantioselective Derivatization

The two hydroxyl groups and the secondary amine in this compound offer multiple handles for enantioselective derivatization. The development of novel catalytic systems that can selectively functionalize one of these sites over the others is a key area for future research.

Recent advances in the catalytic enantioselective synthesis of 3-substituted piperidines from pyridines using rhodium catalysis highlight the potential for creating diverse analogues. nih.govorganic-chemistry.org Such strategies could be adapted to introduce a wide range of substituents at the C-3 position of the piperidine (B6355638) ring of the title compound. Additionally, chemo-enzymatic methods are emerging as powerful tools for the synthesis of stereo-enriched piperidines. acs.orgnih.gov Biocatalytic approaches could offer unparalleled selectivity in the derivatization of the hydroxyl groups of this compound.

Table 2: Emerging Catalytic Strategies for Piperidine Functionalization

Catalytic ApproachPotential Application to this compoundRecent Findings on General Piperidines
Rhodium-Catalyzed Asymmetric Heck Reaction Enantioselective introduction of aryl or vinyl groups at the C-3 position.Provides access to a wide variety of enantioenriched 3-piperidines. nih.govorganic-chemistry.org
Chemo-enzymatic Dearomatization Stereoselective synthesis of highly functionalized piperidine cores.Yields a broad range of chiral piperidines with precise stereochemistry. acs.orgnih.gov
Dirhodium-Catalyzed C-H Insertion Site-selective functionalization of the piperidine ring.Allows for functionalization at C2, C3, or C4 depending on the catalyst and protecting group. nih.gov
Gold-Catalyzed Oxidative Amination Formation of new C-N and C-O bonds in a single step.Enables difunctionalization of a double bond with simultaneous heterocycle formation. nih.gov

Future work should focus on developing catalysts that can distinguish between the primary and secondary hydroxyl groups, as well as the amine, to achieve regioselective and enantioselective transformations.

Exploration of Poly-substituted Piperidine Derivatives and Fused Heterocycles

Building upon the core of this compound, the synthesis of poly-substituted derivatives and fused heterocyclic systems opens up new avenues for creating structurally complex and diverse molecules. The piperidine scaffold is a cornerstone in medicinal chemistry, and methods for its extensive functionalization are highly sought after. researchgate.netajchem-a.comnih.gov

Strategies for the synthesis of highly substituted piperidines often involve multi-component reactions or cascade reactions that can rapidly build molecular complexity. nih.gov For instance, the synthesis of 3,4,5-trisubstituted piperidines has been achieved enantioselectively, and these compounds have shown interesting biological activities. nih.gov The hydroxyl groups on this compound could serve as strategic points for initiating such cascade reactions or for building fused ring systems. The formation of piperidine-fused 3-methylenetetrahydropyrans has been demonstrated through stereocontrolled cascade approaches, highlighting the potential for creating novel polycyclic architectures. rsc.org

The development of fused tricyclic heterocycles containing a piperidine or piperazine (B1678402) ring has been explored for potential applications as multireceptor atypical antipsychotics. nih.gov This underscores the therapeutic potential of such complex scaffolds that could be derived from this compound.

Advancements in Stereocontrol Methodologies for Complex Chiral Targets

The inherent chirality of this compound makes it an excellent starting point for the synthesis of more complex chiral molecules. Advancements in stereocontrol methodologies will be crucial for leveraging this chirality to control the formation of new stereocenters during derivatization.

N-directed hydroboration has been shown to proceed with high regiocontrol and good stereocontrol in the synthesis of amino alcohols related to piperidine alkaloids. nih.gov This type of substrate-controlled reaction could be highly effective with this compound, where the existing stereocenters can direct the stereochemical outcome of subsequent transformations. Furthermore, the use of chiral catalysts in conjunction with the inherent chirality of the starting material can lead to powerful double stereodifferentiation, enabling the synthesis of single diastereomers with high purity.

Recent studies have demonstrated the stereoselective synthesis of various substituted piperidines, including fluorinated derivatives, through catalytic hydrogenation and other methods. acs.org The development of methods for the stereocontrolled synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans further illustrates the progress in this area. rsc.org

Potential for Applications in Supramolecular Chemistry and Molecular Recognition

The presence of multiple hydrogen bond donors and acceptors in this compound makes it an attractive candidate for applications in supramolecular chemistry and molecular recognition. The defined spatial orientation of the hydroxyl groups and the amine could allow for specific binding interactions with guest molecules.

Piperidone derivatives have been used in supramolecular synthesis to form salts with pharmaceutically acceptable co-formers, leading to materials with enhanced solubility. nih.gov This suggests that this compound could be used to form co-crystals or supramolecular assemblies with desired physicochemical properties.

The principles of molecular recognition often rely on complementary hydrogen bonding patterns. Naphthyridine derivatives, for example, have been studied for their ability to bind biotin (B1667282) analogues through specific hydrogen bond interactions. nih.gov By functionalizing the hydroxyl groups of this compound with appropriate recognition motifs, it may be possible to create novel receptors for biologically relevant molecules. The rigid, yet conformationally flexible, piperidine core could provide a well-defined scaffold for orienting these recognition elements in space.

Q & A

Q. What are the key considerations for synthesizing cis-4-(Hydroxymethyl)piperidin-3-OL with high stereochemical purity?

To achieve high stereochemical purity, use stereoselective synthetic routes, such as Lewis acid-catalyzed isomerization (e.g., BF₃·OEt₂) in aprotic solvents to favor the cis configuration . Optimize reaction parameters (temperature, solvent polarity) to minimize trans isomer formation. Post-synthesis, employ selective crystallization in ethanol/water mixtures to isolate the cis isomer. Monitor reaction progress via TLC or HPLC to ensure minimal diastereomer contamination .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify functional groups (e.g., hydroxymethyl and hydroxyl protons). NOESY or ROESY experiments confirm spatial proximity of stereogenic centers.
  • X-ray Crystallography : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Diffraction data provides definitive stereochemical assignment and crystal packing .
  • Polarimetry : Compare optical rotation with literature values for stereoisomers.

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Store under inert atmosphere (nitrogen/argon) at -20°C in amber glass vials to prevent oxidation and hygroscopic degradation. Use desiccants (e.g., silica gel) in storage containers. Periodically assess purity via HPLC and Karl Fischer titration for moisture content. Handle in fume hoods with nitrile gloves and protective eyewear to avoid skin/eye irritation .

Advanced Research Questions

Q. What methodologies are effective for separating this compound from its trans isomer during synthesis?

  • Preparative HPLC : Use chiral stationary phases (e.g., cellulose-based columns) with mobile phases like hexane/isopropanol.
  • Diastereomeric Salt Formation : React with resolving agents (e.g., L-tartaric acid) to form separable salts.
  • Fractional Crystallization : Leverage solubility differences in ethanol/water systems to isolate the cis isomer .

Q. How can X-ray crystallography be utilized to characterize the crystalline forms of this compound?

  • Crystal Growth : Optimize solvent systems (e.g., acetone/water) via slow evaporation or diffusion methods.
  • Data Collection : Use synchrotron or single-crystal X-ray diffraction to determine unit cell parameters and space group.
  • Polymorph Analysis : Compare experimental powder patterns with simulated data from Mercury/CrystalMaker to identify polymorphic forms .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in pharmacological research?

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) or evaluate anti-inflammatory effects in macrophage models.
  • Radiolabeling : Synthesize ¹⁸F or ³H analogs for biodistribution studies, adapting protocols from related proline derivatives used in imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.